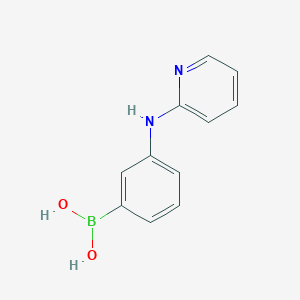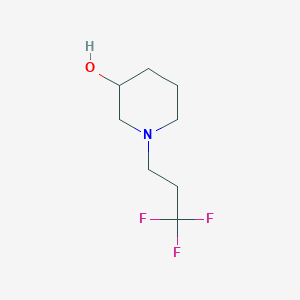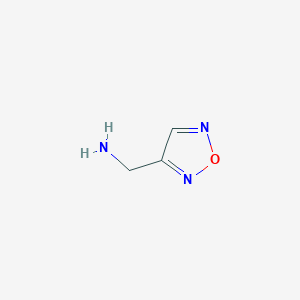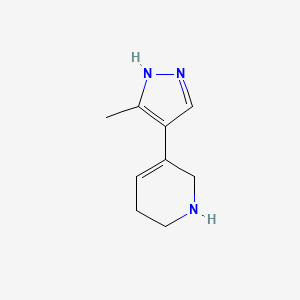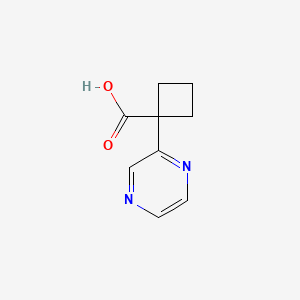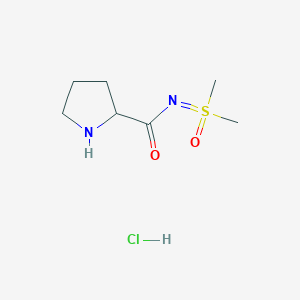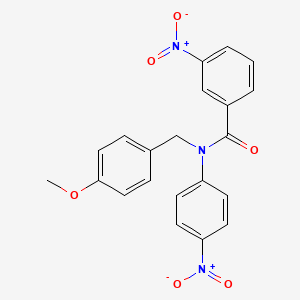
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with the molecular formula C21H18N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzylamine with 3-nitrobenzoyl chloride, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-3-amino-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and benzamide groups can enhance the compound’s binding affinity to target proteins, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-3-nitro-N-(4-methylphenyl)benzamide
- N-(4-Methoxybenzyl)-3-nitro-N-(4-phenyl)benzamide
- N-(4-Methoxybenzyl)-3-nitro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzyl and phenyl rings, respectively. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O6 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H17N3O6/c1-30-20-11-5-15(6-12-20)14-22(17-7-9-18(10-8-17)23(26)27)21(25)16-3-2-4-19(13-16)24(28)29/h2-13H,14H2,1H3 |
InChI Key |
YVFURHVPAVLWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


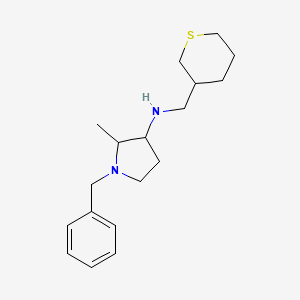
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

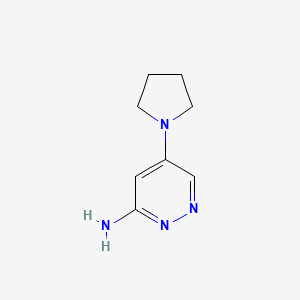
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)

![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
